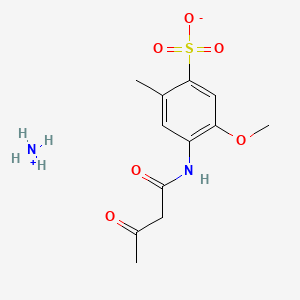
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves multiple steps, starting with the preparation of the core benzene sulfonate structure. The process typically includes the following steps:
Formation of the Benzene Sulfonate Core: This involves the sulfonation of a benzene derivative to introduce the sulfonate group.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups at specific positions on the benzene ring.
Amidation Reaction: The final step involves the amidation reaction where the 3-oxobutanamido group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium 5-methoxy-2-methylbenzenesulfonate: Lacks the 3-oxobutanamido group, resulting in different chemical properties and applications.
Ammonium 5-methoxy-4-(3-oxobutanamido)benzenesulfonate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
72705-22-7 |
|---|---|
Formule moléculaire |
C12H18N2O6S |
Poids moléculaire |
318.35 g/mol |
Nom IUPAC |
azane;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO6S.H3N/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);1H3 |
Clé InChI |
ZPDRZMNAFLBUOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[NH4+] |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)CC(=O)C.N |
Key on ui other cas no. |
72705-22-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



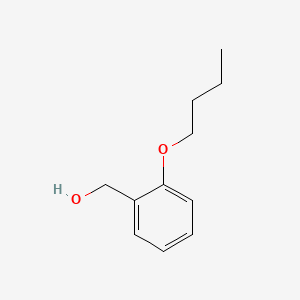
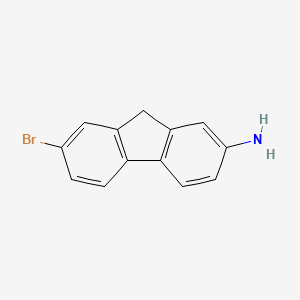

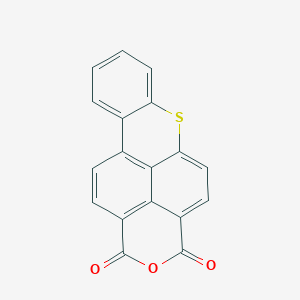
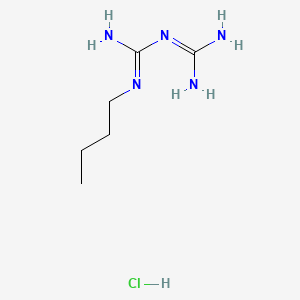




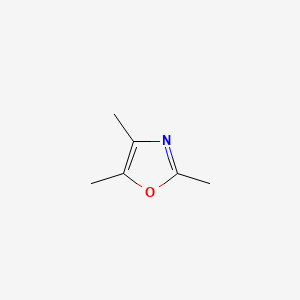

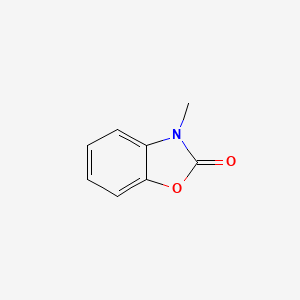
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
